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Introduction
This document provides a detailed overview of the combination protocol involving KHK2455, a

potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and mogamulizumab, a

humanized monoclonal antibody targeting C-C chemokine receptor 4 (CCR4). This

combination therapy aims to leverage a dual approach to overcoming tumor-induced

immunosuppression: inhibiting the IDO1 pathway to restore T-cell function and depleting

regulatory T-cells (Tregs) and malignant T-cells through antibody-dependent cellular cytotoxicity

(ADCC). These notes are intended to guide research and development efforts by providing

insights into the mechanism of action, preclinical and clinical data, and relevant experimental

protocols.

Mechanism of Action
The combination of KHK2455 and mogamulizumab creates a synergistic antitumor effect by

targeting two distinct immunosuppressive mechanisms within the tumor microenvironment.

KHK2455: An orally available small molecule, KHK2455 is a potent and selective inhibitor of

IDO1.[1][2] IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into

kynurenine.[1] This depletion of tryptophan and accumulation of kynurenine suppresses the

activity of effector T-cells and promotes the differentiation of immunosuppressive regulatory T-

cells (Tregs), thereby allowing cancer cells to evade immune destruction.[1][3] KHK2455 acts
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by competing with the heme moiety for binding to the IDO1 apoenzyme, which prevents the

formation of the active enzyme complex and leads to a durable inhibition of the IDO1 pathway.

[1] This restores T-cell proliferation and activation and reduces the population of Tregs.[1][2]

Mogamulizumab: A humanized IgG1 kappa monoclonal antibody, mogamulizumab targets

CCR4, a chemokine receptor expressed on the surface of several types of malignant T-cells,

including those in adult T-cell leukemia/lymphoma (ATLL) and cutaneous T-cell lymphoma

(CTCL), as well as on a subset of Tregs.[4][5][6][7] Mogamulizumab is afucosylated, a

modification that enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK)

cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[4][8][9] By targeting

CCR4-expressing cells for destruction, mogamulizumab reduces the tumor burden and further

depletes the immunosuppressive Treg population.[4][8]

The combined action of KHK2455 and mogamulizumab is intended to create a more favorable

tumor microenvironment for an effective anti-tumor immune response.
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Caption: Mechanism of action for the KHK2455 and mogamulizumab combination.

Preclinical and Clinical Data
Preclinical studies demonstrated that the combination of KHK2455 and mogamulizumab

resulted in enhanced antitumor activity. In vitro co-culture experiments with human peripheral

blood mononuclear cells (PBMCs) and IDO1-expressing tumor cells showed that the

combination led to a greater increase in T-cell proliferation and interferon-gamma (IFN-γ) levels

compared to KHK2455 alone.[10]

A first-in-human, open-label, Phase 1 clinical trial (NCT02867007) evaluated the safety,

tolerability, pharmacokinetics, and pharmacodynamics of KHK2455 as a monotherapy and in
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combination with mogamulizumab in patients with advanced solid tumors.[10][11]

Table 1: Phase 1 Clinical Trial (NCT02867007) Dosing
Regimen

Drug Dosage
Route of

Administration
Schedule

KHK2455
0.3, 1, 3, 10, 30, and

100 mg
Oral

Once daily as

monotherapy for 28

days (Cycle 0), then in

combination.[11]

Mogamulizumab 1 mg/kg Intravenous

Weekly for Cycle 1,

then every 2 weeks

from Cycle 2 onwards.

[11]

Table 2: Summary of Clinical Findings (NCT02867007)
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Parameter Finding

Safety and Tolerability

The combination was generally well-tolerated

with manageable adverse events.[10][11] One

dose-limiting toxicity (Grade 3 gastrointestinal

necrosis) was observed in the 100 mg KHK2455

cohort during monotherapy.[12] The most

frequent treatment-emergent adverse events

(≥10%) included maculopapular rash, fatigue,

and decreased appetite.[12]

Pharmacokinetics (PK)
KHK2455 demonstrated dose-dependent

increases in plasma concentrations.[10][11]

Pharmacodynamics (PD)

Potent, dose-dependent suppression of IDO1

activity was observed, as measured by plasma

kynurenine concentration and the

kynurenine/tryptophan ratio.[12] At the 100 mg

dose of KHK2455, a median inhibition of 70.5%

in plasma kynurenine concentration and 70.8%

in the kynurenine/tryptophan ratio was observed

on Day 15.[12]

Antitumor Activity

Signals of antitumor activity were observed.[10]

[11] One patient with advanced bevacizumab-

resistant glioblastoma had a durable confirmed

partial response.[11] Nine patients achieved

durable disease stabilization for ≥6 months.[11]

Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of

KHK2455 and mogamulizumab. These should be adapted and optimized for specific

experimental systems.

In Vitro T-Cell Proliferation Assay
Objective: To assess the ability of KHK2455 and mogamulizumab, alone and in combination, to

restore T-cell proliferation in an immunosuppressive environment.
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Methodology:

Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with an IDO1-

expressing tumor cell line (e.g., KATO-III).

Treatment: Add KHK2455, mogamulizumab, the combination, or vehicle controls to the co-

cultures. Include a positive control (e.g., phytohemagglutinin) and a negative control.

Incubation: Incubate the cells for 72-96 hours.

Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine for

the final 18-24 hours of incubation.

Analysis: Measure the incorporation of the indicator using an appropriate detection method

(e.g., ELISA for BrdU, scintillation counting for [³H]-thymidine).
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Caption: Workflow for a T-cell proliferation assay.
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Kynurenine Measurement Assay
Objective: To quantify the inhibition of IDO1 activity by KHK2455 in a cellular context.

Methodology:

Cell Culture: Culture an IDO1-expressing cell line in the presence of IFN-γ to induce IDO1

expression.

Treatment: Treat the cells with varying concentrations of KHK2455.

Sample Collection: After a suitable incubation period (e.g., 48 hours), collect the cell culture

supernatant.

Kynurenine Detection: Measure the concentration of kynurenine in the supernatant. This is

commonly done using high-performance liquid chromatography (HPLC) or a colorimetric

assay based on Ehrlich's reagent.

Analysis: Calculate the IC₅₀ value for KHK2455 based on the dose-dependent reduction in

kynurenine levels.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To evaluate the efficacy of mogamulizumab in inducing ADCC against CCR4-

expressing target cells.

Methodology:

Cell Preparation: Prepare target cells (a CCR4-expressing cell line) and effector cells (e.g.,

purified NK cells or PBMCs).

Labeling: Label the target cells with a release agent, such as Calcein-AM or ⁵¹Cr.

Treatment: Incubate the labeled target cells with effector cells at various effector-to-target

ratios in the presence of different concentrations of mogamulizumab or an isotype control

antibody.

Incubation: Incubate the mixture for 4-6 hours.
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Lysis Measurement: Measure the release of the label from lysed target cells into the

supernatant using a fluorometer or gamma counter.

Analysis: Calculate the percentage of specific lysis for each condition.
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Caption: Workflow for an ADCC assay.

Conclusion
The combination of KHK2455 and mogamulizumab represents a rational and promising

immunotherapeutic strategy. By simultaneously targeting the IDO1 pathway and depleting

CCR4-positive immunosuppressive and malignant cells, this combination has the potential to

overcome key mechanisms of tumor immune evasion. The data from the Phase 1 clinical trial

are encouraging, demonstrating manageable safety and signals of clinical activity. Further

investigation, including randomized controlled trials, will be necessary to fully elucidate the

efficacy of this combination in various cancer types. The protocols and data presented herein

provide a foundation for researchers and clinicians working on the development of this and

similar combination immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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